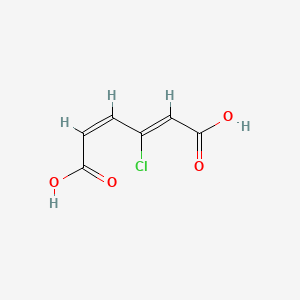
3-Chloro-cis-muconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Enzymatic Processing
3-Chloro-cis-muconic acid plays a significant role in biodegradation processes. Schmidt et al. (1980) isolated an enzyme from Pseudomonas sp. B13, capable of cycloisomerizing 2- and 3-chloro-cis,cis-muconic acid. This process involves conversion into various compounds along with dehalogenation, indicating its utility in breaking down halogenated aromatic compounds (Schmidt & Knackmuss, 1980). Another study by the same authors discussed the stability and conversion of substituted muconic acids, highlighting their role in biodegradation pathways (Schmidt, Remberg, & Knackmuss, 1980).
Polymer Synthesis
In the field of polymer science, 3-Chloro-cis-muconic acid has shown potential. Rorrer et al. (2016) demonstrated its use in synthesizing unsaturated polyester resins, offering an avenue for the development of new materials from biologically derived muconic acid (Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016).
Bio-Based Production and Conversion
Muconic acid, including its chlorinated forms, is being explored for sustainable manufacturing of polyamides and polyesters. Matthiesen et al. (2016) investigated the economic relevance of converting glucose to trans-3-hexenedioic acid, a monomer used for bioadvantaged Nylon-6,6, through a hybrid biological–electrochemical conversion scheme involving muconic acid (Matthiesen, Suástegui, Wu, Viswanathan, Qu, Cao, Rodriguez-Quiroz, Okerlund, Kraus, Raman, Shao, & Tessonnier, 2016). Vardon et al. (2016) highlighted the conversion of muconic acid to adipic acid, a key component in nylon production, showcasing its role in bio-based nylon manufacturing (Vardon, Rorrer, Salvachúa, Settle, Johnson, Menart, Cleveland, Ciesielski, Steirer, Dorgan, & Beckham, 2016).
Microbial Production Systems
Zhang et al. (2015) explored the use of E. coli–E. coli cocultures for the production of muconic acid from glycerol, signifying advancements in microbial production systems (Zhang, Li, Pereira, & Stephanopoulos, 2015).
Metabolic Engineering and Biotechnology
Recent studies by Choi et al. (2020) and Wang et al. (2020) have focused on the microbial production of cis,cis-muconic acid through metabolic engineering, highlighting its importance in biotechnology and bio-refineries (Choi, Lee, Park, Lee, & Kim, 2020); (Wang, Øzmerih, Guerreiro, Meireles, Carolas, Milne, Jensen, Ferreira, & Borodina, 2020).
Eigenschaften
CAS-Nummer |
76799-83-2 |
|---|---|
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2Z,4Z)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3- |
InChI-Schlüssel |
ICMVYBXQDUXEEE-LOKDLIDFSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)
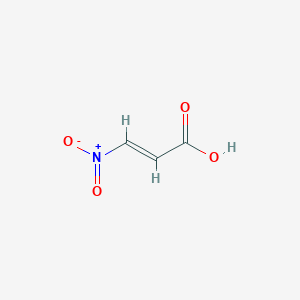
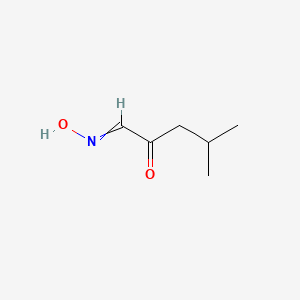




![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
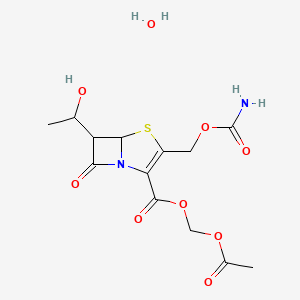

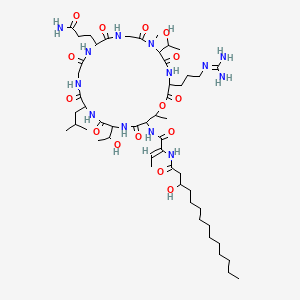

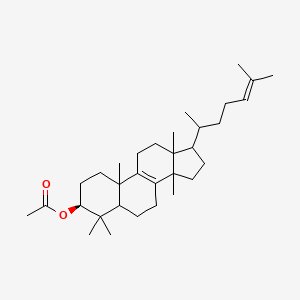
![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)